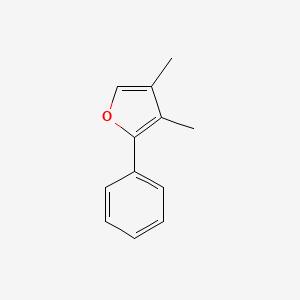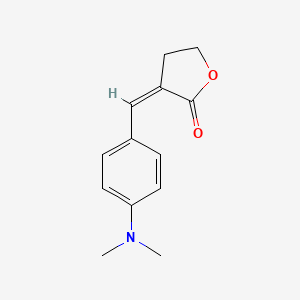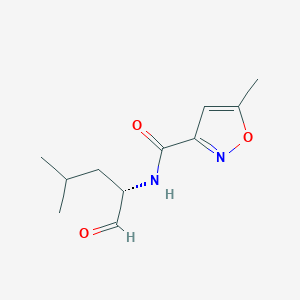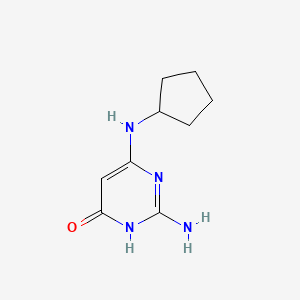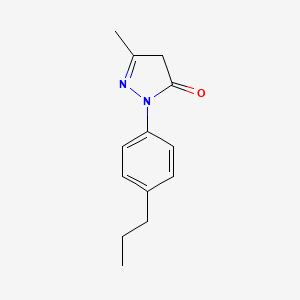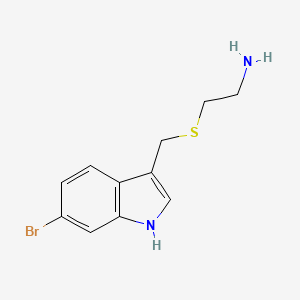
2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the indole nucleus in this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) to yield 6-bromoindole.
Formation of 6-bromo-1H-indole-3-carbaldehyde: The 6-bromoindole is then subjected to a Vilsmeier-Haack reaction using DMF and phosphorus oxychloride (POCl3) to form 6-bromo-1H-indole-3-carbaldehyde.
Thioether Formation: The aldehyde group of 6-bromo-1H-indole-3-carbaldehyde is reacted with a thiol, such as ethanethiol, in the presence of a base like sodium hydride (NaH) to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), alkyl halides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: De-brominated indole derivative
Substitution: Amino-substituted indole, alkyl-substituted indole
科学的研究の応用
2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
類似化合物との比較
Similar Compounds
- 6-bromo-1H-indole-3-carbaldehyde
- 6-bromo-1H-indole-3-acetic acid
- 6-bromo-1H-indole-3-ethanol
Uniqueness
2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine is unique due to the presence of both the thioether and ethanamine functional groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development .
特性
CAS番号 |
99102-23-5 |
|---|---|
分子式 |
C11H13BrN2S |
分子量 |
285.21 g/mol |
IUPAC名 |
2-[(6-bromo-1H-indol-3-yl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C11H13BrN2S/c12-9-1-2-10-8(7-15-4-3-13)6-14-11(10)5-9/h1-2,5-6,14H,3-4,7,13H2 |
InChIキー |
OHXLINWEZJYSRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)NC=C2CSCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


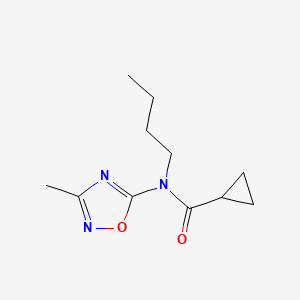
![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
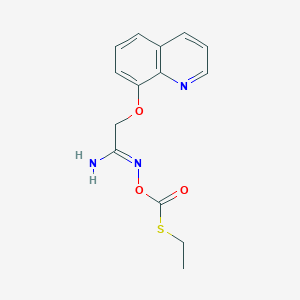
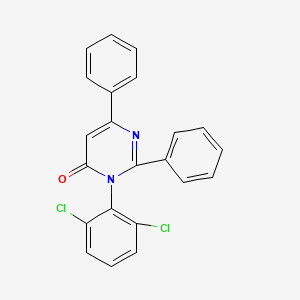
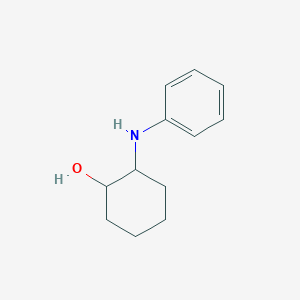
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)
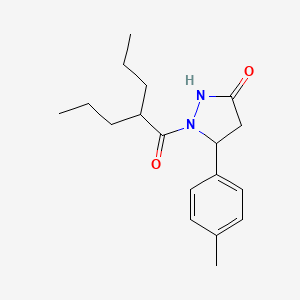
![Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B15212356.png)
